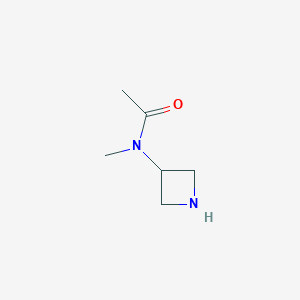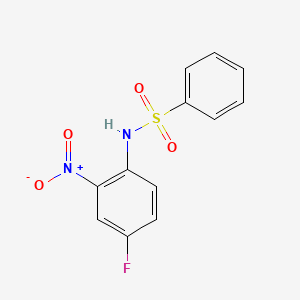
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine typically involves the reaction of 1H-imidazole with 4-methylpiperazine in the presence of a suitable base. One common method involves the use of formaldehyde as a linking agent, which facilitates the formation of the desired compound through a Mannich-type reaction. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
科学研究应用
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The piperazine ring can interact with various biological receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring but lacks the imidazole ring.
1-(2-Hydroxyethyl)-4-methylpiperazine: Similar piperazine structure with a different substituent.
Uniqueness
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
91272-89-8 |
|---|---|
分子式 |
C9H16N4 |
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-(imidazol-1-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-11-4-6-12(7-5-11)9-13-3-2-10-8-13/h2-3,8H,4-7,9H2,1H3 |
InChI 键 |
NFMAHGCPYPEFSP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)




![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)


